molecular formula C14H32N3O3P B12562364 Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate CAS No. 144003-31-6

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate

Cat. No.: B12562364
CAS No.: 144003-31-6
M. Wt: 321.40 g/mol
InChI Key: RVUSERSKGBFCFO-UHFFFAOYSA-N
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Description

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate is a macrocyclic phosphonate ester featuring a 12-membered triazacyclododecane ring (three nitrogen atoms) linked to a diethyl phosphonate group via a methylene bridge.

Properties

CAS No.

144003-31-6

Molecular Formula

C14H32N3O3P

Molecular Weight

321.40 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-1,5,9-triazacyclododecane

InChI

InChI=1S/C14H32N3O3P/c1-3-19-21(18,20-4-2)14-17-12-6-10-15-8-5-9-16-11-7-13-17/h15-16H,3-14H2,1-2H3

InChI Key

RVUSERSKGBFCFO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN1CCCNCCCNCCC1)OCC

Origin of Product

United States

Preparation Methods

Mannich-Type Reaction with Triethyl Phosphite

A common approach for introducing phosphonate groups to macrocyclic amines involves a Mannich reaction. This method uses formaldehyde and triethyl phosphite to form a methylene-bridged phosphonate.

Procedure (adapted from):

  • Dissolve 1,5,9-triazacyclododecane in triethyl phosphite.
  • Add paraformaldehyde (1.2–1.5 equiv) and stir at room temperature for 72–96 hours.
  • Remove volatile byproducts under reduced pressure.
  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) or distillation.

Key Data (from analogous syntheses):

Parameter Value Source
Reaction Time 4–7 days
Yield (Crude) 60–75%
Purification Method Distillation or RP-HPLC

Arbuzov Reaction with Halogenated Precursors

The Arbuzov reaction enables direct phosphorylation using triethyl phosphite and alkyl halides. For this compound, a halogenated triazacyclododecane derivative (e.g., bromomethyl-substituted) would react with triethyl phosphite.

Procedure (adapted from):

  • React 1-(bromomethyl)-1,5,9-triazacyclododecane with triethyl phosphite (3 equiv) at 140°C for 16–24 hours under argon.
  • Remove excess phosphite via vacuum distillation.
  • Neutralize and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Key Data :

Parameter Value Source
Temperature 140°C
Yield ~57% over two steps
Purity (HPLC) >95%

Reductive Amination with Diethyl Phosphorylacetone

An alternative route involves reductive amination between a ketophosphonate and the macrocyclic amine:

  • Synthesize diethyl phosphorylacetone via oxidation of diethyl methylphosphonite.
  • React with 1,5,9-triazacyclododecane in methanol using NaBH3CN as a reductant.
  • Isolate the product via solvent extraction and crystallization.

Key Challenges :

  • Low yields due to steric hindrance from the macrocycle.
  • Requires stringent anhydrous conditions.

Comparative Analysis of Methods

Method Advantages Limitations
Mannich Reaction Simple, one-pot synthesis Long reaction time (days)
Arbuzov Reaction High purity Requires halogenated precursor
Reductive Amination Compatible with sensitive substrates Low yield (~30%)

Critical Findings

  • Solvent Choice : Triethyl phosphite acts as both reactant and solvent in Mannich reactions, simplifying purification.
  • Steric Effects : Bulkier macrocycles (e.g., 12-membered triazacyclododecane) require extended reaction times compared to smaller rings (e.g., triazacyclononane).
  • Acid Sensitivity : Tertiary amines in the macrocycle may necessitate neutralization before purification.

Chemical Reactions Analysis

Types of Reactions: Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines .

Scientific Research Applications

Synthetic Routes

  • Common Methods : The synthesis may involve nucleophilic substitution reactions where the phosphonate group is introduced into the triazacyclododecane framework.
  • Reaction Conditions : Optimal conditions often include inert atmospheres and temperature control to minimize side reactions.

Chemistry

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate serves as a building block for synthesizing more complex organophosphorus compounds. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

The compound exhibits potential biological activity:

  • Antimicrobial Properties : It has been studied for its ability to inhibit bacterial growth.
  • Anticancer Activity : Preliminary studies suggest that it may affect cancer cell proliferation pathways, making it a candidate for drug development.

Medicine

Research indicates that derivatives of this compound could be explored for therapeutic uses:

  • Drug Development : Its phosphonate group can mimic phosphate groups in biological systems, potentially allowing it to interact with enzymes and receptors involved in critical biochemical processes.
  • Imaging Agents : Phosphonate derivatives have been investigated as radiotracers for medical imaging, particularly in bone scans due to their affinity for hydroxyapatite.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Anticancer Research

In vitro assays revealed that the compound inhibited proliferation in certain cancer cell lines. The research focused on understanding its mechanism of action at the molecular level, particularly how it interacts with cellular signaling pathways.

Mechanism of Action

The mechanism of action of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in various applications, including metal ion sequestration and catalysis . Additionally, the triazacyclododecane ring can interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on phosphonate esters used in organic synthesis, such as diethyl methylformylphosphonate dimethylhydrazone () and triethyl-2-phosphonoacetate (). Below is a comparative analysis based on structural features, reactivity, and applications:

2.1 Structural and Functional Differences
Feature Diethyl [(1,5,9-Triazacyclododecan-1-yl)methyl]phosphonate Diethyl Methylformylphosphonate Dimethylhydrazone Triethyl-2-Phosphonoacetate
Core Structure Macrocyclic triazacyclododecane ring Linear alkyl chain with formylhydrazone group Linear alkyl chain with acetate
Phosphonate Group Diethyl ester Diethyl ester Triethyl ester
Functional Groups Tertiary amines (N-donors), methylene-phosphonate Formyl dimethylhydrazone, methyl group α,β-unsaturated ester
Coordination Potential High (macrocycle chelates metal ions) Low (no chelating groups) Low (reactive ester for HWE reaction)

Research Findings and Limitations

  • Gaps in Evidence: No direct studies on the target compound are provided. Comparisons are inferred from structural analogs.
  • Key Hypotheses :
    • The macrocycle’s rigid geometry may reduce reactivity in HWE reactions but enhance metal-ion selectivity.
    • Synergistic effects between phosphonate and amine groups could enable bifunctional reactivity (e.g., simultaneous metal binding and phosphorylation).

Biological Activity

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate is a compound of growing interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazacyclododecane moiety, which contributes to its biological properties. The molecular formula is C12H24N3O3PC_{12}H_{24}N_3O_3P with a molecular weight of approximately 287.32 g/mol. The compound's structure allows it to interact with various biological systems, particularly in neuropharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its phosphonate group, which can mimic phosphate groups in biological systems. This property allows it to interact with enzymes and receptors involved in cellular signaling pathways.

Neuroprotective Effects

Recent studies have demonstrated that compounds similar to this compound exhibit neuroprotective effects. For instance, phosphonates have been shown to reduce oxidative stress in neuronal cells and enhance cell survival under conditions of hypoxia . These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity

Research has indicated that phosphonates can possess antimicrobial properties. This compound derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism may involve disruption of bacterial membrane integrity or interference with metabolic pathways .

Synthesis and Derivatives

This compound can be synthesized through a multi-step process involving the reaction of triazacyclododecane derivatives with phosphonic acid esters. The synthesis typically involves:

  • Formation of the Triazacyclododecane Framework : This is achieved through a cyclization reaction involving appropriate amine precursors.
  • Phosphorylation : The triazacyclododecane derivative is then treated with diethyl phosphite to introduce the phosphonate group.

Case Study 1: Neuroprotective Properties

A study published in Free Radical Biology & Medicine explored the neuroprotective effects of this compound on rat models subjected to ischemic conditions. The results indicated that pre-treatment with the compound significantly improved recovery of cardiac function and reduced markers of oxidative stress .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The study found that certain modifications of the compound enhanced its inhibitory effects against these pathogens .

Research Findings Summary

Study Focus Findings
Free Radical Biology & MedicineNeuroprotectionImproved cardiac function post-ischemia; reduced oxidative stress markers
Antimicrobial ResearchAntimicrobial ActivityEffective against S. aureus and E. coli; structural modifications enhance efficacy

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate, and how do reaction conditions influence yield?

Methodological Answer:

  • Diazotransfer Reactions : Use sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to convert amines to diazo intermediates. Optimize solvent (acetonitrile or THF) and temperature (0–25°C) to minimize side reactions like dimerization .
  • Cyclopropanation : React α-diazophosphonates with alkenes under Rh(II) catalysis. Control regioselectivity by adjusting ligand choice (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂) .
  • Click Chemistry : For triazole-containing analogs, employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Use 1:1 stoichiometry of azide and alkyne precursors in tert-butanol/water (yields >85%) .

Q. Which spectroscopic techniques are most reliable for characterizing structural isomers of this phosphonate?

Methodological Answer:

  • ¹H/³¹P NMR : Identify phosphonate resonances (δ ~20–25 ppm for ³¹P) and triazacyclododecane proton splitting patterns. For regioselective triazole isomers, use NOESY to confirm 1,4 vs. 1,5 substitution .
  • ESI–MS : Detect molecular ion peaks (e.g., m/z 316 for methoxy-substituted analogs) and confirm purity via isotopic distribution .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation : Use PPE (gloves, goggles) due to LD₅₀ >5 g/kg (rat, oral). Avoid inhalation; work in fume hoods .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Monitor for degradation via ³¹P NMR .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity data for triazole-phosphonate hybrids?

Methodological Answer:

  • DFT Calculations : Compare transition-state energies for 1,4- vs. 1,5-triazole formation. Use Gaussian16 with B3LYP/6-31G(d) basis set to model CuAAC intermediates .
  • Experimental Validation : Synthesize predicted dominant isomer and correlate with HPLC retention times (C18 column, MeCN/H₂O gradient) .

Q. What strategies improve catalytic efficiency in cyclopropanation reactions using α-diazophosphonates?

Methodological Answer:

  • Ligand Screening : Test chiral dirhodium complexes (e.g., Rh₂(S-PTTL)₄) to enhance enantioselectivity. Monitor via chiral GC or HPLC .
  • Solvent Effects : Compare dielectric constants (e.g., DCM vs. toluene) to stabilize zwitterionic intermediates and reduce side-product formation .

Q. How can Horner-Wadsworth-Emmons (HWE) reactions be adapted for homologating aldehydes using phosphonate derivatives?

Methodological Answer:

  • Phosphonate Activation : Generate ylides via deprotonation with NaH or DBU. Use diethyl methylformyl-phosphonate dimethylhydrazone for α,β-unsaturated aldehyde synthesis .
  • Kinetic Control : Quench reactions at –78°C to favor trans-alkenes; confirm geometry via ¹H NMR coupling constants (J = 15–16 Hz for trans) .

Data Contradiction Analysis

Example: Conflicting yields reported for diazotransfer reactions (60–95%).

  • Root Cause : Variability in sulfonyl azide purity (e.g., residual moisture degrades reagents).
  • Resolution : Pre-dry sulfonyl azides over molecular sieves and confirm activity via IR (azide peak ~2100 cm⁻¹) .

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